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Compound of Interest

Compound Name: Chloropentafluorobenzene

Cat. No.: B146365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

chloropentafluorobenzene (C₆ClF₅), a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. Understanding its spectral characteristics is crucial for

reaction monitoring, quality control, and structural elucidation. This document presents a

detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and fluorine framework of

chloropentafluorobenzene.

¹³C NMR Data
The ¹³C NMR spectrum of chloropentafluorobenzene is characterized by signals that are split

by coupling to the fluorine atoms.[1] The chemical shifts are indicative of the electron-

withdrawing nature of the fluorine and chlorine substituents.
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Carbon Atom
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

C-Cl 110-120 m -

C-F (ortho) 140-150 dm ¹JCF ≈ 240-260

C-F (meta) 135-145 dm ¹JCF ≈ 240-260

C-F (para) 130-140 tm ¹JCF ≈ 240-260

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the specific NMR instrument used. "m" denotes a multiplet, "dm" a doublet of multiplets, and

"tm" a triplet of multiplets.

¹⁹F NMR Data
¹⁹F NMR provides detailed information about the fluorine environments in the molecule.[2][3]

The spectrum exhibits three distinct signals corresponding to the ortho, meta, and para fluorine

atoms relative to the chlorine substituent.

Fluorine Atom
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

F (ortho) -130 to -140 m

³JFF(ortho-meta) ≈

20, ⁴JFF(ortho-para) ≈

5, ⁵JFF(ortho-ortho) ≈

10

F (meta) -160 to -170 t

³JFF(meta-ortho) ≈

20, ³JFF(meta-para) ≈

20

F (para) -150 to -160 t
³JFF(para-meta) ≈ 20,

⁴JFF(para-ortho) ≈ 5

Note: Chemical shifts are typically referenced to CFCl₃. "m" denotes a multiplet and "t" a triplet.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: A solution of chloropentafluorobenzene (typically 5-20 mg) is prepared

in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on a spectrometer

operating at a frequency of, for example, 125 MHz. Key parameters include a spectral width of

~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a

relaxation delay of 1-2 seconds. For fluorinated compounds, it's important to be aware of the

large C-F coupling constants which can lead to broad or overlapping multiplets.[1][4]

¹⁹F NMR Acquisition: ¹⁹F NMR spectra are acquired on a spectrometer equipped with a fluorine

probe, for instance, at a frequency of 470 MHz.[5] Due to the high sensitivity of the ¹⁹F nucleus,

a smaller number of scans is typically required compared to ¹³C NMR.[2][3] A wide spectral

width is often necessary to encompass the chemical shift range of fluorinated organic

compounds.[6] The spectra are usually referenced to an external standard like CFCl₃.[7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational modes of the C-F and C-Cl

bonds, as well as the aromatic ring vibrations.

Vibrational Mode Wavenumber (cm⁻¹) Intensity

C-F stretching 1500 - 1600 Strong

Aromatic C=C stretching 1400 - 1500 Medium

C-Cl stretching 700 - 800 Medium

Experimental Protocol for IR Spectroscopy
As chloropentafluorobenzene is a liquid at room temperature, the IR spectrum can be

obtained using the neat liquid.[8][9]

Sample Preparation: A drop of neat chloropentafluorobenzene is placed between two salt

plates (e.g., NaCl or KBr) to form a thin liquid film.[8][10]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded and then
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subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of chloropentafluorobenzene, confirming its elemental composition.

Ion m/z (relative intensity, %)

[M]⁺ (C₆ClF₅) 202 (100), 204 (33)

[M-Cl]⁺ (C₆F₅) 167 (15)

[M-F]⁺ (C₆ClF₄) 183 (5)

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is clearly visible in the molecular ion

peak.

Experimental Protocol for Mass Spectrometry
Due to its volatility, chloropentafluorobenzene is well-suited for analysis by Gas

Chromatography-Mass Spectrometry (GC-MS).[11][12]

Sample Introduction: A dilute solution of chloropentafluorobenzene in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the GC. The sample is vaporized and separated

from the solvent on a capillary column.

Ionization and Detection: The separated compound enters the mass spectrometer, where it is

typically ionized by Electron Ionization (EI). The resulting ions are separated based on their

mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and

detected.[13]

Spectroscopic Data Relationship
The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural characterization of chloropentafluorobenzene.
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Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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